molecular formula C11H13BrO3 B12630147 3-(2-Bromo-4,5-dimethoxyphenyl)propanal

3-(2-Bromo-4,5-dimethoxyphenyl)propanal

Cat. No.: B12630147
M. Wt: 273.12 g/mol
InChI Key: VSYMKNOAVCRQMH-UHFFFAOYSA-N
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Description

3-(2-Bromo-4,5-dimethoxyphenyl)propanal is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanal typically involves the bromination of 4,5-dimethoxybenzaldehyde followed by a series of reactions to introduce the propanal group. One common method includes:

    Bromination: 4,5-dimethoxybenzaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.

    Formylation: The brominated compound is then subjected to formylation to introduce the propanal group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4,5-dimethoxyphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid.

    Reduction: 3-(2-Bromo-4,5-dimethoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-4,5-dimethoxyphenyl)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)propanal involves its interaction with various molecular targets. The bromine and methoxy groups on the benzene ring can influence its reactivity and binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Similar structure but with a nitrile group instead of an aldehyde group.

    4-Bromo-3,5-dimethoxyamphetamine: A substituted amphetamine with similar aromatic substitution but different functional groups.

Uniqueness

3-(2-Bromo-4,5-dimethoxyphenyl)propanal is unique due to its specific combination of bromine, methoxy, and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

3-(2-bromo-4,5-dimethoxyphenyl)propanal

InChI

InChI=1S/C11H13BrO3/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h5-7H,3-4H2,1-2H3

InChI Key

VSYMKNOAVCRQMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCC=O)Br)OC

Origin of Product

United States

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